molecular formula C9H21N3 B14784471 N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine

N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine

Cat. No.: B14784471
M. Wt: 171.28 g/mol
InChI Key: VKCFQOWLRCESKM-UHFFFAOYSA-N
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Description

N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine is an organic compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine typically involves the reaction of 1-methylpiperidine with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Diethyl-N3-(1-methylpiperidin-4-yl)propane-1,3-diamine: This compound has a similar structure but with additional ethyl groups, which may influence its chemical properties and applications.

    N-Methyl-N-(1-methyl-piperidin-4-yl)-propane-1,3-diamine: Another related compound with a different substitution pattern on the propane chain.

Uniqueness

N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine

InChI

InChI=1S/C9H21N3/c1-8(10)7-11-9-3-5-12(2)6-4-9/h8-9,11H,3-7,10H2,1-2H3

InChI Key

VKCFQOWLRCESKM-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCN(CC1)C)N

Origin of Product

United States

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